PARP1 Protein Degradation Efficiency: DC50 and Maximal Degradation vs. Parent Inhibitor
iRucaparib-AP6 induces dose-dependent degradation of PARP1 protein with a half-maximal degradation concentration (DC50) of 82 nM and a maximum degradation efficiency (Dmax) of 92% after 24-hour treatment. In contrast, the parent compound rucaparib at identical or higher concentrations (up to 10 μM) produces no measurable reduction in PARP1 protein levels, as it functions solely as a catalytic inhibitor without degradation capacity .
| Evidence Dimension | PARP1 protein degradation potency and efficiency |
|---|---|
| Target Compound Data | DC50 = 82 nM; Dmax = 92% (0-10 μM dose range, 24 h) |
| Comparator Or Baseline | Rucaparib: No degradation observed at concentrations up to 10 μM |
| Quantified Difference | iRucaparib-AP6 achieves 92% PARP1 depletion; rucaparib achieves 0% depletion |
| Conditions | A549 lung adenocarcinoma cells; Western blot quantification; 24 h treatment |
Why This Matters
This direct comparison demonstrates that iRucaparib-AP6 uniquely enables complete PARP1 loss-of-function studies, whereas rucaparib cannot reduce PARP1 protein abundance regardless of concentration.
